3-(4-bromophenyl)-1H-pyrazol-5-amine

Description

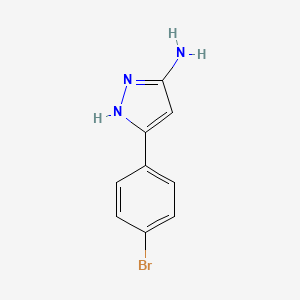

Structure

2D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCWIBNIYIEHDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354740 |

Source

|

| Record name | 3-(4-bromophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-82-1 |

Source

|

| Record name | 5-(4-Bromophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78583-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-bromophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-(4-bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-bromophenyl)-1H-pyrazol-5-amine: Chemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-1H-pyrazol-5-amine is a heterocyclic aromatic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This compound, featuring a bromophenyl substituent, serves as a versatile building block and a key intermediate in the synthesis of more complex bioactive molecules and fused heterocyclic systems.[2][3] Its structural motifs are found in molecules targeting critical biological pathways, such as kinase inhibition. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in research and development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 78583-82-1 | [2] |

| Molecular Formula | C₉H₈BrN₃ | [2][4] |

| Molecular Weight | 238.08 g/mol | [2][4] |

| Appearance | White to off-white solid (typical for related compounds) | [3] |

| Storage Conditions | 2-8°C, Keep in a dark place, sealed in dry | [2][4] |

| SMILES Code | NC1=CC(C2=CC=C(Br)C=C2)=NN1 | [2] |

Spectroscopic Data and Characterization

While specific spectra for this exact compound are not publicly available in the provided search results, the characterization of similar pyrazole derivatives is well-documented. Standard analytical techniques are used to confirm the structure and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the bromophenyl ring, the pyrazole ring proton, and the amine protons. Chemical shifts and coupling constants would confirm the substitution pattern.[5][6][7] |

| ¹³C NMR | Resonances for each unique carbon atom in the bromophenyl and pyrazole rings.[6][8] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N and C=C stretching (pyrazole and aromatic rings), and C-Br stretching.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (238.08 g/mol ), along with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).[6] |

Experimental Protocols

Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry. A common and effective method involves the cyclocondensation reaction between a β-ketonitrile and hydrazine or its derivatives.[9][10]

Principle: The reaction proceeds via the condensation of 3-(4-bromophenyl)-3-oxopropanenitrile with hydrazine hydrate. The nucleophilic attack of hydrazine on the ketone carbonyl is followed by an attack on the nitrile group, leading to cyclization and the formation of the pyrazole ring.

Reagents and Materials:

-

3-(4-bromophenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent like acetic acid)

-

Glacial acetic acid (catalyst, optional)

-

Standard laboratory glassware for reflux and work-up

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid may be added if required.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product may precipitate upon cooling or after the addition of cold water.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of the title compound.

Caption: General workflow for synthesis and characterization.

Biological Activity and Applications in Drug Discovery

Pyrazole-containing compounds are known for their diverse biological activities. While specific data for this compound is limited, the 5-aminopyrazole scaffold is a cornerstone in the development of targeted therapies.

Role as a Kinase Inhibitor Scaffold

Recent studies have highlighted the use of 5-aminopyrazole derivatives in designing potent kinase inhibitors. For example, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[11] Aberrant FGFR signaling is a critical driver in various cancers, and inhibitors targeting this pathway are of high clinical interest. The amine group at the 5-position serves as a crucial anchor point for building out substitutions that interact with the kinase active site.[11]

The diagram below illustrates the conceptual role of a pyrazole-based inhibitor in blocking the FGFR signaling pathway, which is implicated in cell proliferation and survival.

Caption: Inhibition of the FGFR signaling pathway by a pyrazole derivative.

Precursor for Fused Heterocyclic Systems

5-Aminopyrazoles are highly valuable precursors for synthesizing fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[9][10][12] These fused systems often exhibit enhanced biological profiles and are investigated as potential therapeutic agents. For instance, pyrazolo[3,4-b]pyridines derived from 5-aminopyrazoles have shown activity as positive allosteric modulators of mGluR5, a receptor implicated in neurological disorders.[9]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) was not found, data for structurally similar compounds provide guidance.

-

General Handling: Use in a well-ventilated area or under a fume hood.[13] Avoid breathing dust and prevent contact with skin and eyes.[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[4]

-

First Aid:

-

Toxicity: A related compound, 3-(3-Bromophenyl)-1H-pyrazol-5-amine, is classified as toxic if swallowed (Acute toxicity, oral, Category 3).[4] Therefore, this compound should be handled with significant care.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and reactive amine functionality make it an ideal starting material for creating diverse libraries of compounds for drug discovery. The established importance of the 5-aminopyrazole core in biologically active molecules, particularly as kinase inhibitors, underscores the potential of this compound in developing novel therapeutics. Proper handling and characterization are crucial for its effective and safe utilization in the laboratory.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 78583-82-1|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. angenechemical.com [angenechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

Crystal Structure of 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of pyrazole derivatives closely related to 3-(4-bromophenyl)-1H-pyrazol-5-amine. Due to the absence of publicly available crystallographic data for the exact title compound, this paper focuses on the crystal structure of the closely related analogue, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , and other similar derivatives to infer structural properties and guide research and development efforts. The guide details the crystallographic parameters, molecular geometry, and supramolecular features, alongside relevant experimental protocols for synthesis and crystallization.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent at the 3-position of the pyrazole ring, in this case, a 4-bromophenyl group, significantly influences the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The amine group at the 5-position provides a crucial site for hydrogen bonding and further chemical modification. Understanding the three-dimensional structure of these compounds is paramount for rational drug design and the development of novel therapeutic agents.

Crystallographic Data Analysis

While the crystal structure for this compound is not available in open crystallographic databases, a detailed analysis of the closely related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , provides significant insights into the expected structural features.

Crystal Data and Structure Refinement

The crystallographic data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CCDC No. 2269982) is summarized in the table below.[1][2] This data provides a foundational understanding of the unit cell and the overall packing of the molecules in the crystalline state.

Table 1: Crystal Data and Structure Refinement for 3-(4-bromophenyl)-5-methyl-1H-pyrazole [1][2]

| Parameter | Value |

| Empirical Formula | C10H9BrN2 |

| Formula Weight | 237.10 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 962.09(12) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.638 |

| Absorption Coefficient (mm⁻¹) | 4.498 |

| F(000) | 472.0 |

| Final R indices [I>2σ(I)] | R1 = 0.0504, wR2 = 0.0947 |

| R indices (all data) | R1 = 0.0875, wR2 = 0.1068 |

Selected Bond Lengths and Angles

The molecular geometry of 3-(4-bromophenyl)-5-methyl-1H-pyrazole reveals key structural information. Selected bond lengths and angles are presented below to provide a quantitative description of the intramolecular dimensions.

Table 2: Selected Bond Lengths (Å) for 3-(4-bromophenyl)-5-methyl-1H-pyrazole [1]

| Bond | Length (Å) |

| Br1-C8 | 1.904(6) |

| N1-N2 | 1.366(7) |

| N1-C3 | 1.341(8) |

| N2-C1 | 1.347(8) |

| C1-C2 | 1.385(9) |

| C2-C3 | 1.397(9) |

| C3-C5 | 1.478(9) |

| C1-C4 | 1.481(9) |

Table 3: Selected Bond Angles (°) for 3-(4-bromophenyl)-5-methyl-1H-pyrazole [1]

| Angle | Degree (°) |

| C3-N1-N2 | 112.5(5) |

| C1-N2-N1 | 105.8(5) |

| N1-C3-C2 | 109.1(6) |

| N2-C1-C2 | 111.4(6) |

| C1-C2-C3 | 101.2(6) |

| N1-C3-C5 | 120.9(6) |

| C2-C3-C5 | 129.9(6) |

| N2-C1-C4 | 122.1(6) |

| C2-C1-C4 | 126.5(6) |

Experimental Protocols

Synthesis of 3-aryl-1H-pyrazol-5-amines

A general and efficient metal-free protocol for the synthesis of 3-aryl-1H-pyrazol-5-amines involves the direct C-H halogenation of these compounds using N-halosuccinimides (NXS, where X = Cl, Br, I).[2]

General Procedure: [2]

-

A mixture of N-arylsulfonyl-3-aryl-5-aminopyrazole (0.2 mmol) and N-chlorosuccinimide (NCS, 0.5 mmol) in dimethyl sulfoxide (DMSO, 2 mL) is stirred at room temperature for 3 hours under a nitrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC), the mixture is extracted with dichloromethane (3 x 5 mL).

-

The combined organic layers are washed with a saturated NaCl solution (3 x 5 mL) and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude residue is purified by flash chromatography on silica gel (using a dichloromethane/ethanol eluent system) to afford the desired 4-halogenated pyrazole derivative.

Caption: Workflow for the synthesis of 4-halogenated pyrazole derivatives.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a solution of the purified compound.

Procedure for 3-(4-bromophenyl)-5-methyl-1H-pyrazole: [1]

-

0.05 g of 3-(4-bromophenyl)-5-methyl-1H-pyrazole was dissolved in 5 ml of ethanol.

-

The solution was slowly heated and then left to crystallize at room temperature.

-

After 24 hours, clear, light pink single crystals of the title compound were filtered and washed with ethanol.

Biological Activity and Signaling Pathways

While specific signaling pathway information for this compound is not extensively documented, pyrazole derivatives are known to interact with a variety of biological targets. For instance, certain pyrazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] The general mechanism involves the binding of the pyrazole derivative to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

Caption: Simplified signaling pathway of COX-2 inhibition by pyrazole derivatives.

Furthermore, various 3-aryl-4-alkylpyrazol-5-amine derivatives have been synthesized and evaluated for their antitumor activities.[4] Some of these compounds have demonstrated potent anti-proliferation activities against cancer cell lines such as U-2 OS (osteosarcoma) and A549 (lung cancer).[4] This suggests that this class of compounds may hold promise for the development of novel anticancer agents.

Conclusion

This technical guide has provided a comprehensive overview of the structural characteristics of pyrazole derivatives closely related to this compound, with a detailed analysis of the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. The provided crystallographic data, molecular geometry, and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. The insights into the synthesis and potential biological activities of this class of compounds underscore their therapeutic potential and provide a solid foundation for future research aimed at designing and discovering novel pyrazole-based drugs. Further studies to obtain the crystal structure of the exact title compound are warranted to provide a more precise understanding of its three-dimensional conformation and to facilitate structure-based drug design efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2 [empowerhr4inno.udg.edu.me]

- 3. Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate [oakwoodchemical.com]

- 4. 122652-40-8|3-(4-Bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole|BLDPharm [bldpharm.com]

Spectroscopic and Synthetic Insights into 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the nuclear magnetic resonance (NMR) spectroscopic data, synthesis, and experimental protocols for the versatile compound 3-(4-bromophenyl)-1H-pyrazol-5-amine. This pyrazole derivative is a valuable building block in medicinal chemistry, and a thorough understanding of its structural and synthetic characteristics is crucial for its application in the development of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound is critically dependent on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data, providing a quantitative basis for compound identification and characterization.

¹H NMR Spectroscopic Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.55 | d | 8.6 | 2H | Ar-H (H-2', H-6') |

| 2 | 7.48 | d | 8.6 | 2H | Ar-H (H-3', H-5') |

| 3 | 5.68 | s | - | 1H | Pyrazole-H (H-4) |

| 4 | 4.95 | br s | - | 2H | -NH₂ |

| 5 | 11.5 (approx.) | br s | - | 1H | -NH (pyrazole) |

Solvent: DMSO-d₆

¹³C NMR Spectroscopic Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 158.0 | C-5 (Pyrazole) |

| 2 | 148.8 | C-3 (Pyrazole) |

| 3 | 132.8 | C-1' (Aromatic) |

| 4 | 131.2 | C-3', C-5' (Aromatic) |

| 5 | 127.8 | C-2', C-6' (Aromatic) |

| 6 | 119.3 | C-4' (Aromatic) |

| 7 | 89.9 | C-4 (Pyrazole) |

Solvent: DMSO-d₆

Experimental Protocols

The synthesis and spectroscopic analysis of this compound are based on established chemical principles. The following protocols provide a detailed methodology for its preparation and characterization.

Synthesis of this compound

The synthesis of the title compound is achieved through the cyclization of a β-ketonitrile with hydrazine hydrate.

Materials:

-

3-(4-bromophenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

A solution of 3-(4-bromophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

A catalytic amount of acetic acid is added to the solution.

-

Hydrazine hydrate (1.2 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired using a standard pulse sequence.

-

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm and a larger number of scans compared to ¹H NMR to obtain adequate signal intensity.

-

The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Workflow and Data Analysis

The process of obtaining and interpreting NMR data is a systematic workflow. The following diagram illustrates the key steps from sample preparation to final data analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry Analysis of 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of the heterocyclic compound 3-(4-bromophenyl)-1H-pyrazol-5-amine. This pyrazole derivative is of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in biologically active molecules. This document outlines the predicted fragmentation patterns, experimental protocols for analysis, and a representative signaling pathway where such a compound might exert its effects.

Predicted Mass Spectrometry Fragmentation

The mass spectrometric behavior of this compound is predicted based on the known fragmentation patterns of pyrazoles, aromatic amines, and brominated compounds. Due to the presence of bromine, all bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2), corresponding to the 79Br and 81Br isotopes.[1][2]

Molecular Ion Peak: The molecular formula of this compound is C9H8BrN3. The nominal molecular weight is approximately 237 g/mol for the 79Br isotope and 239 g/mol for the 81Br isotope. Therefore, the mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 237/239.

Key Fragmentation Pathways:

Under electron ionization (EI), the fragmentation of this compound is expected to proceed through several key pathways initiated by the ionization of the molecule.

-

Loss of HCN: A common fragmentation for pyrazole rings is the expulsion of a neutral hydrogen cyanide (HCN) molecule, leading to the formation of a stable radical cation.[3]

-

Loss of N2: Cleavage of the pyrazole ring can also result in the loss of a nitrogen molecule (N2).[3]

-

Cleavage of the Bromophenyl Group: The bond between the pyrazole ring and the bromophenyl group can cleave, generating fragments corresponding to the bromophenyl cation and the pyrazole amine radical, or vice versa.

-

Loss of Bromine: A characteristic fragmentation of brominated aromatic compounds is the loss of a bromine radical (•Br), which would result in a fragment ion at m/z 158.[4]

-

Fragments from the Bromophenyl Moiety: The bromophenyl cation itself can undergo further fragmentation, such as the loss of a C2H2 molecule.

The predicted fragmentation cascade is illustrated in the diagram below.

Quantitative Data Summary

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for the two major bromine isotopes.

| Fragment Ion | Chemical Formula | m/z (79Br) | m/z (81Br) | Proposed Origin |

| [M]+• | C9H8BrN3 | 237 | 239 | Molecular Ion |

| [M - HCN]+• | C8H7BrN2 | 210 | 212 | Loss of hydrogen cyanide |

| [M - N2]+• | C9H8BrN | 209 | 211 | Loss of nitrogen molecule |

| [M - Br]+ | C9H8N3 | 158 | - | Loss of bromine radical |

| [C6H4Br]+ | C6H4Br | 155 | 157 | Bromophenyl cation |

| [C4H3N2]+ | C4H3N2 | 67 | - | Pyrazole fragment |

| [C6H4]+• | C6H4 | 76 | - | Phenyl radical cation |

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound would involve either Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

GC-MS with Electron Ionization (EI)

This method is suitable for volatile and thermally stable compounds.

Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

LC-MS with Electrospray Ionization (ESI)

This method is ideal for less volatile or thermally labile compounds and is commonly used for molecules of pharmaceutical interest.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

Instrumentation and Conditions:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B.

-

2-15 min: 5% to 95% B.

-

15-18 min: 95% B.

-

18-18.1 min: 95% to 5% B.

-

18.1-22 min: 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: Scan from m/z 50 to 500.

-

The general workflow for the LC-MS analysis is depicted below.

Representative Signaling Pathway

Aminopyrazole derivatives are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways.[5][6] Dysregulation of these pathways is a hallmark of many diseases, including cancer. A common mechanism of action for such inhibitors is to compete with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade.

The following diagram illustrates a generic kinase signaling pathway that could be targeted by a compound like this compound.

This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation and experimental protocols can serve as a starting point for the characterization and quantification of this and related compounds in various research and development settings.

References

- 1. savemyexams.com [savemyexams.com]

- 2. whitman.edu [whitman.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines detailed experimental protocols for the synthesis of the core scaffold and its subsequent derivatization, supported by quantitative data and a mechanistic overview of their potential biological targets.

Core Synthesis: this compound

The primary and most efficient route for the synthesis of this compound involves the cyclocondensation reaction of a β-ketonitrile with hydrazine. The key starting material for this synthesis is 3-(4-bromophenyl)-3-oxopropanenitrile, which is commercially available.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is a compilation based on established methods for the synthesis of 5-aminopyrazoles from β-ketonitriles.[1][2]

Materials:

-

3-(4-bromophenyl)-3-oxopropanenitrile

-

Hydrazine hydrate (80-99%)

-

Ethanol

-

Hydrochloric acid (optional, for purification)

-

Sodium bicarbonate (optional, for purification)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol (10-15 mL per gram of nitrile).

-

To this solution, add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Solvent | Ethanol | [1] |

| Reactant Ratio (Nitrile:Hydrazine) | 1 : 1.2-1.5 | [1] |

| Temperature | Reflux (~78 °C) | [1] |

| Reaction Time | 2-4 hours | [1] |

| Purification | Recrystallization/Column Chromatography | [1] |

Synthesis of this compound Derivatives

The synthesized this compound serves as a versatile scaffold for the creation of a library of derivatives. The presence of the amino group at the 5-position allows for various modifications, such as N-acylation and the construction of fused heterocyclic systems.

N-Acylation of this compound

N-acylated derivatives can be readily prepared by reacting the parent amine with an appropriate acyl chloride or anhydride in the presence of a base.

General Experimental Protocol: N-Acylation

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.5-2.0 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1-1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 2: Representative N-Acylation Reactions

| Acylating Agent | Base | Solvent | Product | Yield (%) |

| Acetyl Chloride | Triethylamine | DCM | N-(3-(4-bromophenyl)-1H-pyrazol-5-yl)acetamide | High |

| Benzoyl Chloride | Pyridine | THF | N-(3-(4-bromophenyl)-1H-pyrazol-5-yl)benzamide | High |

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

5-aminopyrazoles are key precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities.[3][4][5] The synthesis is typically achieved through the condensation of the 5-aminopyrazole with a β-dicarbonyl compound.

General Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines [3][4][5]

-

In a suitable flask, mix this compound (1.0 eq) and a β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0-1.2 eq) in a solvent such as acetic acid or ethanol.

-

A catalytic amount of a mineral acid (e.g., sulfuric acid) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| β-Dicarbonyl Compound | Solvent | Catalyst | Product Structure |

| Acetylacetone | Acetic Acid | H₂SO₄ | 2,7-dimethyl-5-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine |

| Ethyl Acetoacetate | Ethanol | Acetic Acid | 7-hydroxy-2-methyl-5-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine |

Biological Context: Targeting the FGFR Signaling Pathway

Derivatives of 3-aminopyrazoles have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. A prominent target for this class of compounds is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[6][7][8] Aberrant activation of FGFR signaling is implicated in the development and progression of numerous cancers.

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, differentiation, and migration.[9][10][11][12][13][14]

Visualization of the Synthesis Workflow and Biological Pathway

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound and its derivatives.

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrazole derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and potential application of this compound derivatives. The straightforward and efficient synthetic routes to the core molecule and its analogues, coupled with their promising activity as kinase inhibitors, make this class of compounds a rich area for further research and development in the pharmaceutical industry. The detailed protocols and mechanistic insights provided herein are intended to facilitate the exploration of this chemical space for the discovery of novel therapeutic agents.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. FGF signalling through RAS/MAPK and PI3K pathways regulates cell movement and gene expression in the chicken primitive streak without affecting E-cadherin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Biological Activity of 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide

This technical guide provides a comprehensive overview of the biological activities of 3-(4-bromophenyl)-1H-pyrazol-5-amine and its derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the anticancer, antimicrobial, and enzyme-inhibiting properties of this class of compounds. Due to limited publicly available data on the specific parent compound, this guide draws upon research on closely related analogs to provide a thorough understanding of its potential therapeutic applications.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents. The presence of the 4-bromophenyl group on the pyrazole ring has been associated with significant cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activities of various pyrazole derivatives containing the 3-(4-bromophenyl) moiety or related structures.

| Compound/Derivative Class | Cell Line | IC50/GI50/PGI | Reference |

| Pyrazole derivative with 4-bromophenyl group | A549 (Human Lung Carcinoma) | 8.0 µM | [1] |

| HeLa (Human Cervical Carcinoma) | 9.8 µM | [1] | |

| MCF-7 (Human Breast Carcinoma) | 5.8 µM | [1] | |

| 3-Aryl-4-alkylpyrazol-5-amine derivative (Compound 5h) | U-2 OS (Human Osteosarcoma) | 0.9 µM | [2][3] |

| A549 (Human Lung Carcinoma) | 1.2 µM | [2] | |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (analog) | SNB-75 (CNS Cancer) | PGI: 41.25% | [4][5] |

| UO-31 (Renal Cancer) | PGI: 30.14% | [4][5] | |

| CCRF-CEM (Leukemia) | PGI: 26.92% | [4][5] | |

| EKVX (Non-Small Cell Lung Cancer) | PGI: 26.61% | [4][5] | |

| OVCAR-5 (Ovarian Cancer) | PGI: 23.12% | [4][5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: The test compound, this compound or its derivative, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for pyrazole derivatives against selected microorganisms.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | Salmonella spp. | MIC50: 125, MIC90: 125 | [6] |

| S. Infantis | MIC50: 62.5 | [6] | |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacterial Strains | 62.5 - 125 | [7] |

| Fungal Strains | 2.9 - 7.8 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Salmonella spp.) is prepared in a suitable broth (e.g., Mueller-Hinton broth).

-

Compound Dilution: The test compound is dissolved in a solvent like DMSO and then serially diluted in a 96-well microtiter plate with the broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the compound), negative (broth only), and solvent controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors, and derivatives of this compound have been explored for their potential to inhibit various enzymes, particularly protein kinases, which are crucial in cancer signaling pathways.

Potential Signaling Pathway Involvement

While the specific signaling pathways targeted by this compound are not definitively established, related compounds have been shown to inhibit key signaling molecules. For instance, some pyrazole derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are pivotal for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis. Molecular docking studies of a related 5-(3-Bromophenyl) triazole analog suggest tubulin as a potential target, which would disrupt microtubule dynamics and inhibit cell division.[4][5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: To measure the inhibitory activity of a compound against a specific protein kinase.

Methodology:

-

Reagent Preparation: Prepare solutions of the recombinant kinase, a specific substrate, and ATP in a kinase assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Plate Setup: Add the diluted compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

-

Enzyme Addition: Add the kinase enzyme solution to all wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubation: Incubate the plate at a controlled temperature for a set period to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]

Conclusion

While comprehensive data on the specific biological activities of this compound is not extensively documented in publicly available literature, the analysis of its close derivatives strongly suggests a promising profile as a bioactive compound. The 3-(4-bromophenyl)-pyrazole scaffold has demonstrated significant potential in the development of anticancer, antimicrobial, and enzyme-inhibiting agents. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this specific molecule and its analogs. This guide provides a foundational understanding for researchers to design and conduct further investigations into this promising class of compounds.

References

- 1. srrjournals.com [srrjournals.com]

- 2. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential therapeutic targets of a specific pyrazole derivative, 3-(4-bromophenyl)-1H-pyrazol-5-amine. While direct extensive research on this exact molecule is limited, a comprehensive analysis of structurally related compounds provides significant insights into its likely biological activities and molecular targets. Based on this structure-activity relationship (SAR) analysis, this document outlines potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. Key putative targets include various protein kinases, cyclooxygenase enzymes, acetylcholinesterase, and monoamine oxidases. This guide provides a consolidated overview of these potential targets, quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

Introduction

Pyrazole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities.[1] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, underscore the therapeutic potential of this scaffold.[2] The subject of this guide, this compound, features key structural motifs—a pyrazole core, a 4-bromophenyl group at the 3-position, and an amine group at the 5-position—that suggest a high likelihood of interaction with various biological targets. The presence of the bromophenyl group can enhance binding affinity and selectivity for target proteins, while the aminopyrazole core is a common feature in kinase inhibitors and other therapeutic agents.[3][4] This document synthesizes available data on structurally similar compounds to predict and elaborate on the potential therapeutic targets of this compound.

Potential Therapeutic Areas and Molecular Targets

Based on the biological activities reported for analogous pyrazole-containing molecules, three primary therapeutic areas emerge as highly probable for this compound: oncology, neurodegenerative diseases, and inflammation.

Oncology

The aminopyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a major class of anti-cancer drugs.[5] Kinases play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.[6]

-

Potential Targets:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a validated anti-cancer strategy.

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[6][9] EGFR inhibitors are effective in treating several types of cancer.

-

Other Kinases: The aminopyrazole core has been shown to interact with a wide range of other kinases, suggesting that this compound could have a broader kinase inhibition profile.[5]

-

Neurodegenerative Diseases

Pyrazole and pyrazoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10] The inhibitory activity of these compounds against key enzymes in neurotransmitter metabolism and pathology is a primary focus of this research.

-

Potential Targets:

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.[3][11]

-

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the degradation of monoamine neurotransmitters such as serotonin and dopamine.[12] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[13][14]

-

Inflammatory Disorders

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[15]

-

Potential Targets:

-

Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[10] Selective inhibition of COX-2 is a desirable therapeutic approach to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

-

Quantitative Data for Structurally Similar Compounds

To provide a quantitative basis for the predicted therapeutic targets, the following table summarizes the inhibitory activities of pyrazole derivatives that are structurally related to this compound.

| Compound/Derivative Class | Target | Activity | Value | Reference |

| 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Acetylcholinesterase (AChE) | Kᵢ | 37.7 ± 14.4 nM | [10][16] |

| Thiazolyl-pyrazoline with 4-bromophenyl substituent | Acetylcholinesterase (AChE) | IC₅₀ | >17.96 ± 0.31 nM | [16] |

| 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole | Monoamine Oxidase B (MAO-B) | IC₅₀ | >0.063 µM | [17] |

| Pyrazole benzamide and pyrazole dihydro triazinone derivatives | HCT-116 (colon cancer cell line) | IC₅₀ | 7.74‒82.49 µg/mL | |

| Pyrazole benzamide and pyrazole dihydro triazinone derivatives | MCF-7 (breast cancer cell line) | IC₅₀ | 4.98‒92.62 µg/mL | |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | A549 (lung cancer cell line) | - | - | |

| Pyrazole derivatives with 4-bromophenyl group | MCF-7 (breast cancer cell line) | IC₅₀ | 5.8 µM | |

| Pyrazole derivatives with 4-bromophenyl group | A549 (lung cancer cell line) | IC₅₀ | 8.0 µM | |

| Pyrazole derivatives with 4-bromophenyl group | HeLa (cervical cancer cell line) | IC₅₀ | 9.8 µM | |

| 5-alkylated selanyl-1H-pyrazole derivatives | HepG2 (liver cancer cell line) | IC₅₀ | 13.85 - 15.98 µM | [2] |

| 5-alkylated selanyl-1H-pyrazole derivatives | EGFR | - | Dual Inhibitor | [2] |

| 5-alkylated selanyl-1H-pyrazole derivatives | VEGFR-2 | - | Dual Inhibitor | [2] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway in Cancer.

Caption: VEGFR-2 Signaling in Angiogenesis.

Caption: COX-2 Pathway in Inflammation.

Caption: AChE and MAO in Neurotransmitter Metabolism.

Experimental Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Portico [access.portico.org]

- 4. academicjournals.org [academicjournals.org]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]

- 14. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 16. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening using 3-(4-bromophenyl)-1H-pyrazol-5-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. This document provides detailed application notes and protocols for the use of 3-(4-bromophenyl)-1H-pyrazol-5-amine and its structural analogs in kinase inhibitor screening cascades.

While specific inhibitory data for this compound is not extensively available in the public domain, the broader class of pyrazole-containing molecules has demonstrated significant activity against a range of important kinase targets.[1][3] This guide will, therefore, leverage data from structurally related pyrazole derivatives to provide a comprehensive framework for screening, characterization, and further development.

Data Presentation: Inhibitory Activity of Structurally Related Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole-based compounds against several key kinases and the anti-proliferative activity against different cancer cell lines. This data provides a baseline for understanding the potential therapeutic applications and for designing effective screening strategies.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

| Compound Reference | Target Kinase | IC50 (nM) |

| Afuresertib | Akt1 | 0.08 (Ki) |

| Compound 2 (Afuresertib analog) | Akt1 | 1.3[1] |

| Compound 1 (GSK2141795 analog) | Akt1 | 61[1] |

| Compound 7 | Aurora A | 28.9[1] |

| Compound 7 | Aurora B | 2.2[1] |

| Compound 8 | Aurora A | 35[1] |

| Compound 8 | Aurora B | 75[1] |

| Ruxolitinib | JAK1 / JAK2 | ~3[3] |

| Asciminib (ABL-001) | Bcr-Abl | 0.5[1] |

| Compound 10 | Bcr-Abl | 14.2[1] |

| Compound 24 | CDK1 | 2380[1] |

| Compound 25 | CDK1 | 1520[1] |

| P-6 | Aurora-A | 110[4] |

Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds in Cancer Cell Lines

| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |

| Afuresertib analog (Compound 2) | HCT116 | Colon | 0.95[1] |

| GSK2141795 analog (Compound 1) | HCT116 | Colon | 7.76[1] |

| GSK2141795 analog (Compound 1) | OVCAR-8 | Ovarian | 9.76[1] |

| Compound 7 | U937 | Leukemia | 5.106[1] |

| Compound 7 | K562 | Leukemia | 5.003[1] |

| Compound 7 | A549 | Lung | 0.487[1] |

| Compound 7 | LoVo | Colon | 0.789[1] |

| Compound 7 | HT29 | Colon | 0.381[1] |

| Compound 8 | SW620 | Colon | 0.35[1] |

| Compound 8 | HCT116 | Colon | 0.34[1] |

| Compound 24 | HepG2 | Liver | 0.05[1] |

| Compound 24 | Huh7 | Liver | 0.065[1] |

| Compound 24 | HCT116 | Colon | 1.68[1] |

| Compound 25 | HCT116 | Colon | 0.035[1] |

| P-6 | HCT 116 | Colon | 0.37[4] |

| P-6 | MCF-7 | Breast | 0.44[4] |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol describes a common method to directly measure the enzymatic activity of a target kinase and the inhibitory potential of a test compound.[5][6]

Materials:

-

Purified recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

This compound (or analog) dissolved in DMSO

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)[5]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the diluted test compound, a known inhibitor as a positive control, and DMSO as a negative control to the respective wells.[2]

-

Add 10 µL of the kinase enzyme solution to all wells.[2]

-

Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cell-Based Kinase Activity Assay (Western Blot for Substrate Phosphorylation)

This protocol assesses the ability of the test compound to inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[2]

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

This compound (or analog) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: phospho-specific antibody for the kinase substrate and a total protein antibody for the substrate (as a loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).

-

Determine the concentration-dependent inhibition of substrate phosphorylation.

-

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the effect of the test compound on the proliferation and viability of cancer cells.[4]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (or analog) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the viability data against the compound concentration.

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.

Caption: Inhibition of the CDK/Rb signaling pathway by a pyrazole-based inhibitor.

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Experimental Workflow Diagram

Caption: A typical workflow for kinase inhibitor screening and development.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(4-bromophenyl)-1H-pyrazol-5-amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of 3-(4-bromophenyl)-1H-pyrazol-5-amine in cell culture experiments. This document includes information on solubility, preparation of stock solutions, determination of working concentrations, and relevant biological context for this class of compounds.

Background

This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. The biological effects of pyrazole derivatives are often attributed to their ability to inhibit various protein kinases and modulate key signaling pathways involved in cell proliferation, survival, and inflammation.[1][2][3]

The bromophenyl substituent on the pyrazole ring is a common feature in many biologically active molecules and can influence their potency and selectivity. This structural motif has been associated with the inhibition of enzymes such as cyclooxygenases (COX) and various kinases.[1] Therefore, this compound is a promising candidate for investigation in various cell-based assays to explore its potential therapeutic applications.

Safety Precautions

A Safety Data Sheet (SDS) for the closely related compound 3-(3-bromophenyl)-1H-pyrazol-5-amine indicates that it is classified as acute oral toxicity (Category 3) and corrosive.[4] It is crucial to handle this compound with appropriate safety measures.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[4][5][6]

-

First Aid:

Dissolution Protocol

Materials

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Warming bath or sonicator (optional)

Preparation of a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube. The molecular weight of this compound is 238.09 g/mol .

-

Solvent Addition: Add the calculated volume of sterile DMSO to achieve a 10 mM stock solution. For 1 mg of the compound, you would add approximately 420 µL of DMSO.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication may aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

Determination of Optimal Working Concentration using a Cytotoxicity Assay

Before conducting experiments to assess the biological activity of this compound, it is essential to determine the optimal, non-toxic working concentration range for your specific cell line. A cytotoxicity assay, such as the MTT or MTS assay, is recommended.

Table 1: Summary of Cytotoxicity Assay Protocols

| Parameter | MTT Assay | MTS Assay |

| Principle | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. | Reduction of MTS tetrazolium to a soluble formazan product by viable cells. |

| Reagent Addition | MTT solution is added to each well. | MTS solution is added directly to the culture medium. |

| Incubation | 2-4 hours at 37°C. | 1-4 hours at 37°C. |

| Solubilization | A solubilization solution (e.g., DMSO) is required to dissolve the formazan crystals. | No solubilization step is needed as the product is soluble. |

| Detection | Absorbance is measured at ~570 nm. | Absorbance is measured at ~490 nm. |

Detailed MTS Assay Protocol

-

Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the this compound stock solution in fresh cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control. Replace the old medium with the medium containing the different concentrations of the compound.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Potential Applications and Signaling Pathways

Based on the known biological activities of pyrazole derivatives, this compound could be investigated for its effects on various cellular processes.

Anticancer Research

Many pyrazole-containing compounds have demonstrated potent anticancer activity by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

References

- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. China 1,3-Dimethyl-1H-pyrazol-5-amine Manufacturers Suppliers Factory - Customized Service [zbwhr.com]

The Versatile Synthon: 3-(4-bromophenyl)-1H-pyrazol-5-amine in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(4-bromophenyl)-1H-pyrazol-5-amine is a valuable and versatile building block, or synthon, in the synthesis of a wide array of heterocyclic compounds. Its unique bifunctional nature, possessing both a reactive amine group and a readily modifiable bromophenyl moiety, makes it a cornerstone for generating diverse molecular scaffolds with significant potential in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this synthon in the synthesis of biologically active pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which have demonstrated promising anticancer and antimicrobial activities.

Application Notes

The primary application of this compound lies in its role as a precursor for fused heterocyclic systems. The pyrazole ring itself is a privileged scaffold in drug discovery, and its fusion with other heterocyclic rings, such as pyrimidine and pyridine, often leads to compounds with enhanced biological activities.

1. Synthesis of Pyrazolo[1,5-a]pyrimidines as Anticancer Agents: